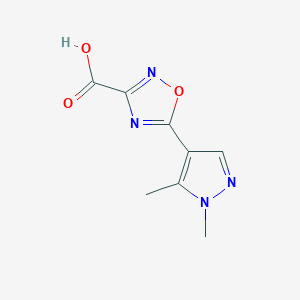![molecular formula C8H15NS B13073863 1-Azabicyclo[3.3.1]nonane-4-thiol](/img/structure/B13073863.png)
1-Azabicyclo[3.3.1]nonane-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[331]nonane-4-thiol is a bicyclic compound featuring a nitrogen atom and a thiol group This compound is part of the azabicyclo[331]nonane family, which is known for its structural complexity and biological significance
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[3.3.1]nonane-4-thiol can be achieved through several methods. One common approach involves the radical cyclization of appropriate precursors. For instance, a SmI2-mediated radical cyclization protocol has been found effective in constructing the azabicyclo[3.3.1]nonane framework . Another method includes the Mannich-type cyclization to form the key indole-fused azabicyclo[3.3.1]nonane intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The SmI2-mediated radical cyclization is particularly promising for industrial applications due to its efficiency and relatively mild reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-Azabicyclo[3.3.1]nonane-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Azabicyclo[3.3.1]nonane-4-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-Azabicyclo[3.3.1]nonane-4-thiol involves its interaction with molecular targets through its thiol and nitrogen groups. These functional groups enable the compound to form covalent bonds with proteins and other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Azabicyclo[3.3.1]nonane-4-thiol can be compared with other similar compounds such as:
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): Known for its use in electrochemical analysis.
2-Azaadamantane N-oxyl (AZADO): Another bicyclic compound with similar structural features.
Nortropine N-oxyl (NNO): Used in various chemical reactions due to its high reactivity.
These compounds share the bicyclic structure but differ in their functional groups and specific applications, highlighting the uniqueness of 1-Azabicyclo[33
Eigenschaften
Molekularformel |
C8H15NS |
|---|---|
Molekulargewicht |
157.28 g/mol |
IUPAC-Name |
1-azabicyclo[3.3.1]nonane-4-thiol |
InChI |
InChI=1S/C8H15NS/c10-8-3-5-9-4-1-2-7(8)6-9/h7-8,10H,1-6H2 |
InChI-Schlüssel |
RLLHREDMNHASEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CN(C1)CCC2S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (4R)-4-[(3R,5S,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13073782.png)









![6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylicacid](/img/structure/B13073834.png)


